N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O5S and its molecular weight is 446.56. The purity is usually 95%.
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Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide (CAS Number: 921792-20-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O4S, with a molecular weight of approximately 390.52 g/mol. The structure features a benzoxazepine core linked to an ethoxy and methylbenzenesulfonamide moiety, which may contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H26N2O4S |
Molecular Weight | 390.52 g/mol |
IUPAC Name | This compound |
CAS Number | 921792-20-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various physiological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties due to their ability to inhibit specific signaling pathways.
Therapeutic Applications
- Anti-inflammatory Activity : Studies have shown that compounds related to this structure can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of related benzoxazepine derivatives in a murine model of acute inflammation. The results demonstrated significant inhibition of edema formation and reduced levels of inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., breast cancer MCF-7 cells) showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.
Comparative Analysis
The following table summarizes the biological activities reported for various compounds within the same structural class:
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(4,5)22(25)26)24-31(27,28)21-13-16(3)8-10-20(21)29-7-2/h8-11,13-14,24H,6-7,12,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOHPWQTFHDYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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